Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of N-substituted glycine derivatives with aldehydes or ketones in the presence of an acid catalyst.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents such as iodine or sulfur.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazole derivatives.
Marckwald Synthesis: This method involves the reaction of alpha amino nitriles with aldehydes or ketones under acidic conditions.
Chemical Reactions Analysis
Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to the heme iron atom, leading to the inhibition of drug metabolism .
Comparison with Similar Compounds
Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent used in the treatment of allergic conditions.
Etonitazene: An analgesic used for pain relief.
Omeprazole: An antiulcer agent used in the treatment of gastric ulcers.
Metronidazole: An antibacterial and antiprotozoal agent used in the treatment of bacterial and protozoal infections.
This compound is unique due to its specific structure and potential applications in various fields. Its ability to undergo various chemical reactions and its potential as a building block for the synthesis of new compounds make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)7(9)6-4-10-5-11(6)2/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
AIFWBTGSAQOBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=CN1C)N |
Origin of Product |
United States |
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